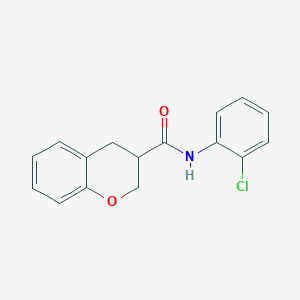

N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide

説明

N-(2-Chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic organic compound featuring a chromene (benzopyran) core fused with a carboxamide group substituted at the 2-chlorophenyl position. These analogs are often explored for their biological activities, including antioxidant and anti-inflammatory properties, as well as their utility in polymer synthesis and crystallographic studies .

特性

IUPAC Name |

N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c17-13-6-2-3-7-14(13)18-16(19)12-9-11-5-1-4-8-15(11)20-10-12/h1-8,12H,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEQSTUGQRYVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)NC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 3,4-dihydro-2H-chromene-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

化学反応の分析

Types of Reactions

N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

類似化合物との比較

Comparison with Structurally Similar Compounds

Chromene Carboxamide Derivatives

A structurally related compound, 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) (), shares the chromene-carboxamide backbone but differs in substituents. Key distinctions include:

- This substitution likely influences biological activity, as sulfonamide groups are known to improve pharmacokinetic properties.

- Synthesis : Compound 12 is synthesized via condensation of salicyaldehyde with a carboxamide precursor under acidic conditions, whereas the target compound may involve cyclization reactions of substituted dihydrochromene intermediates (as inferred from ).

N-(2-Chlorophenyl) Amides

and highlight N-(2-chlorophenyl) amides with varied side chains. For example:

- N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) () features an indole-oxime side chain, unlike the chromene ring in the target compound. Structural Stability: X-ray crystallography of 3a reveals bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles (C(9)-N(1)-C(19) = 124.87°) that align closely with computational models, suggesting robustness in structural prediction . Electronic Effects: 35Cl NQR studies () show that aryl substitutions (e.g., chlorophenyl) increase resonance stabilization of the amide group compared to alkyl substituents.

Tetrahydrochromene Derivatives

describes N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide (3), which shares a tetrahydrochromene scaffold but includes a benzylidene and cyano group.

- Synthetic Pathways: Compound 3 is synthesized via a multi-step route involving diarylidene cyclohexanone and malononitrile, followed by benzoylation. This contrasts with the target compound’s likely simpler synthesis, which may omit cyano or benzylidene groups.

Data Comparison Table

Key Research Findings

- Synthetic Flexibility : Chromene carboxamides and N-(2-chlorophenyl) amides exhibit modular synthesis routes, enabling tailored substitutions for specific applications (e.g., sulfamoyl for solubility, oxime for bioactivity) .

- Electronic and Structural Trends : Aryl substituents on the amide group enhance resonance stabilization, while alkyl groups reduce 35Cl NQR frequencies, indicating electronic modulation .

- Bioactivity Potential: Indole-oxime derivatives demonstrate antioxidant activity, suggesting that the target compound’s chromene core could be optimized for similar applications .

生物活性

N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is characterized by a chromene ring system substituted with a chlorophenyl moiety and a carboxamide functional group. Its molecular formula is CHClNO\ and it has a molecular weight of approximately 273.71 g/mol. The presence of the electron-withdrawing chlorine atom enhances its biological activity by influencing electronic properties and molecular interactions.

The biological activity of N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is attributed to its ability to interact with various biological targets. Studies suggest that compounds with similar structures can modulate enzyme activities and disrupt cellular processes critical for disease progression:

- Anticancer Activity : The compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division and proliferation. This mechanism is common among chromene derivatives that exhibit anticancer properties .

- Antimicrobial Properties : N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent. The compound's ability to inhibit biofilm formation further enhances its therapeutic prospects against resistant pathogens .

Structure-Activity Relationship (SAR)

The SAR analysis of chromene derivatives indicates that modifications to the chromene core and substituents significantly impact biological activity. In particular:

- The presence of halogen substituents (such as chlorine) at specific positions on the phenyl ring has been correlated with increased antiproliferative activity against cancer cell lines .

- Variations in the carboxamide group can also influence binding affinity to target proteins, enhancing selectivity and potency .

Case Studies and Research Findings

Several studies have examined the biological activity of N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide:

- Anticancer Studies : Research demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The IC values ranged from 10 to 30 µM, indicating promising anticancer potential .

- Antimicrobial Evaluation : In vitro tests revealed that N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide effectively inhibited Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .

- Synergistic Effects : When combined with existing antibiotics such as ciprofloxacin, this compound demonstrated synergistic effects that reduced MIC values significantly, suggesting potential for use in combination therapies against resistant bacterial strains .

Comparative Analysis with Related Compounds

A comparative analysis of N-(2-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide with structurally related compounds highlights its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide | Variation in chlorophenyl substitution | Moderate anticancer activity |

| N-(2-bromophenyl)-3,4-dihydro-2H-chromene-3-carboxamide | Bromine substitution | Lower antimicrobial efficacy |

| 2-Chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide | Incorporates nicotinamide moiety | Enhanced anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。